5,8-Dihydro-1-naphthol

Analytical Chemistry Process Chemistry Pharmaceutical Impurity Control

Procure 5,8-Dihydro-1-naphthol to ensure validated nadolol API synthesis. Its distinct 5,8-dihydro pattern is non-substitutable with generic 1-naphthol or other dihydro isomers, directly dictating regio- and stereoselectivity for downstream oxidations and electrophilic substitutions. Using incorrect isomers invalidates analytical methods and yields non-conforming product profiles. This critical intermediate also serves as a chromatographic impurity marker and a versatile scaffold for 7,10-dihydrobenzo[h]coumarins. Source the exact CAS 27673-48-9 for compliant, reproducible manufacturing.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 27673-48-9
Cat. No. B135322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dihydro-1-naphthol
CAS27673-48-9
Synonyms5,8-Dihydronaphthalen-1-ol;  5-Hydroxy-1,4-dihydronaphthalene;  NSC 125584
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1C=CCC2=C1C=CC=C2O
InChIInChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-3,5,7,11H,4,6H2
InChIKeyOAHLLHJOPUWLKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Dihydro-1-naphthol (CAS 27673-48-9): Procurement-Specification and Key Identity for Research & Industrial Use


5,8-Dihydro-1-naphthol (CAS 27673-48-9), also known as 5,8-dihydronaphthalen-1-ol, is a partially hydrogenated naphthol derivative with the molecular formula C10H10O and a molecular weight of 146.19 g/mol [1]. It is a key intermediate in the multi-step synthesis of the beta-blocker drug nadolol (Corgard) . This compound is commercially available in various purity grades (typically ~87% to 95%) . As a partially reduced naphthalene system, it exhibits distinct chemical reactivity compared to fully aromatic naphthols and is employed in the synthesis of dihydrobenzo[h]coumarins and other heterocyclic scaffolds [2].

5,8-Dihydro-1-naphthol (CAS 27673-48-9): Why Simple 'Naphthol' or Isomeric Substitution Introduces Critical Process Risk


In both pharmaceutical process chemistry and fine chemical synthesis, generic substitution of 5,8-dihydro-1-naphthol with unhydrogenated 1-naphthol (α-naphthol) or its isomeric dihydro- derivatives (e.g., 5,6- or 7,8-dihydro-1-naphthol) is non-trivial due to fundamental differences in ring electronics, conformational bias, and stability. The specific 5,8-dihydro substitution pattern in the naphthalene ring is essential for downstream regio- and stereoselective transformations, such as those required in nadolol synthesis. The position of the double bond directly dictates the regioselectivity of oxidations and the chemoselectivity of electrophilic aromatic substitutions [1]. Furthermore, 5,8-dihydro-1-naphthol is a specific chromatographic impurity marker and process-related intermediate; substituting with a structurally similar but chemically distinct isomer would invalidate analytical methods and yield a non-conforming product profile .

5,8-Dihydro-1-naphthol (CAS 27673-48-9): Procurement-Supporting Quantitative Evidence vs. Comparators


HPLC Precision: Verified Quantitation Method for 5,8-Dihydro-1-naphthol Synthesis Monitoring

A reverse-phase HPLC method has been validated for monitoring the synthesis of 5,8-dihydro-1-naphthol from α-naphthol, specifically quantifying the relative content of unreacted α-naphthol vs. the target 5,8-dihydro product [1]. The method demonstrates high precision, which is essential for process control and quality assurance.

Analytical Chemistry Process Chemistry Pharmaceutical Impurity Control

Synthetic Yield Efficiency: Optimized Preparation of 5,8-Dihydro-1-naphthol Intermediate

An optimized synthetic route describes the preparation of 5,8-dihydro-1-naphthol from α-naphthol via lithium-ammonia reduction. The process reports a high crude yield, which is an important metric for cost-effective large-scale procurement and process development .

Organic Synthesis Process Development Nadolol Intermediate

Photo-Fries Reaction Selectivity and Yield Profile of 5,8-Dihydro-1-naphthyl Esters

The photo-Fries rearrangement of 5,8-dihydro-1-naphthyl esters, a key transformation for accessing specific substituted dihydronaphthols, has been systematically studied [1]. Under the given conditions, the reaction yields the desired 4-acetyl-5,8-dihydro-1-naphthol product in a specific range, along with recovered starting material.

Photochemistry Synthetic Methodology Rearrangement Reactions

Isomerization Equilibrium: Differential Stability of 5,8- vs. 5,6-Dihydro-1-naphthol

The base-catalyzed isomerization of 5,8-dihydro-1-naphthol has been studied, revealing its thermodynamic preference relative to other isomers. Under specific conditions, the compound isomerizes to an equilibrium mixture containing both 7,8-dihydro-1-naphthol and 5,6-dihydro-1-naphthol in a defined ratio [1].

Physical Organic Chemistry Stability Isomerization

Ionization Constant (pKa): Predicted Acidity of 5,8-Dihydro-1-naphthol

The acidity constant (pKa) of 5,8-dihydro-1-naphthol has been predicted, providing a crucial parameter for understanding its behavior in aqueous media, its solubility profile as a function of pH, and its extraction efficiency from reaction mixtures .

Physical Chemistry Solubility Ionization

5,8-Dihydro-1-naphthol (CAS 27673-48-9): Evidence-Backed Application Scenarios for Procurement and Research


Pharmaceutical Manufacturing: Key Intermediate for Nadolol Synthesis

5,8-Dihydro-1-naphthol is a critical, well-documented intermediate in the industrial synthesis of nadolol, a non-selective beta-blocker . Its procurement is essential for the validated production of this API, and the HPLC method with RSD < 1% provides a framework for ensuring the quality of incoming material and monitoring its conversion [1].

Analytical Reference Standard and Impurity Profiling

This compound is used as a chromatographic impurity marker and analytical reference standard for beta-blocker drug development and manufacturing . The validated HPLC method (Methanol-Water (60:40), 273 nm) provides a directly applicable analytical protocol for quantifying this specific impurity, ensuring compliance with regulatory requirements for drug substance purity [1].

Organic Synthesis: Building Block for Dihydrobenzo[h]coumarins and Heterocycles

5,8-Dihydro-1-naphthol serves as a versatile starting material for synthesizing valuable heterocyclic scaffolds like 7,10-dihydrobenzo[h]coumarins via condensation with malic acid or ethyl acetoacetate . Its defined reactivity in photo-Fries rearrangements allows for the predictable introduction of acetyl groups, facilitating the construction of more complex molecular architectures [1].

Fragrance and Flavor Industry: Leather-Like Odorant Component

Patents describe the utility of dihydro- and tetrahydronaphthol derivatives, including 5,8-dihydro-1-naphthol, in imparting a natural, leather-like odor to perfume compositions and perfumed articles . This established application, distinct from its pharmaceutical uses, demonstrates a secondary, high-value commercial use case supported by intellectual property.

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